2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole
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Overview
Description
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a thiazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro or fluoro substituents, leading to the formation of different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of their activity. The thiazole ring can also participate in various biochemical reactions, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorophenylacetic acid: This compound shares the chloro and fluoro substituents but differs in its core structure.
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]acetic acid: Similar in structure but with an acetic acid moiety instead of the thiazole ring.
Uniqueness
The uniqueness of 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole lies in its thiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
727704-95-2 |
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Molecular Formula |
C10H9ClFNS2 |
Molecular Weight |
261.8 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C10H9ClFNS2/c11-8-2-1-3-9(12)7(8)6-15-10-13-4-5-14-10/h1-3H,4-6H2 |
InChI Key |
FGKVMIITUJGSQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SCC2=C(C=CC=C2Cl)F |
solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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